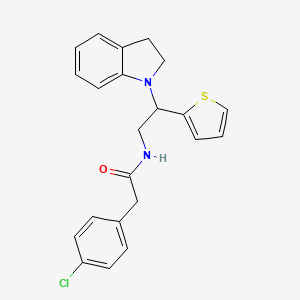
2-(4-chlorophenyl)-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)acetamide, also known as Compound X, is a novel small molecule that has shown promising results in various scientific research studies.
Wirkmechanismus
The mechanism of action of 2-(4-chlorophenyl)-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)acetamide X is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In cancer cells, this compound X has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In inflammation research, this compound X has been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of immune responses. In neurological disorders research, this compound X has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects
This compound X has been shown to have various biochemical and physiological effects in scientific research studies. In cancer research, this compound X has been shown to induce apoptosis and cell cycle arrest in cancer cells, leading to reduced tumor growth and proliferation. In inflammation research, this compound X has been shown to reduce the production of pro-inflammatory cytokines, leading to reduced inflammation. In neurological disorders research, this compound X has been shown to prevent neuronal cell death and reduce oxidative stress, leading to improved neurological function.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-chlorophenyl)-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)acetamide X has several advantages for lab experiments, including its high potency and selectivity, which allows for lower doses and fewer side effects. However, this compound X also has some limitations, including its high cost and limited availability, which can make it difficult to obtain for some research studies.
Zukünftige Richtungen
There are several future directions for research on 2-(4-chlorophenyl)-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)acetamide X, including exploring its potential therapeutic applications in other fields of scientific research, such as cardiovascular disease and metabolic disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound X and to identify any potential side effects or toxicity issues. Finally, research is needed to develop more efficient and cost-effective synthesis methods for this compound X, which could increase its availability for scientific research studies.
Synthesemethoden
2-(4-chlorophenyl)-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)acetamide X can be synthesized using a multi-step process that involves the reaction of 4-chlorobenzyl bromide with 2-(indolin-1-yl)-2-(thiophen-2-yl)ethylamine, followed by the acetylation of the resulting product with acetic anhydride. The final product is obtained through purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)acetamide X has been extensively studied for its potential therapeutic applications in various fields of scientific research, including cancer, inflammation, and neurological disorders. In cancer research, this compound X has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation research has demonstrated that this compound X can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorders research, this compound X has shown potential as a neuroprotective agent by preventing neuronal cell death and reducing oxidative stress.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2OS/c23-18-9-7-16(8-10-18)14-22(26)24-15-20(21-6-3-13-27-21)25-12-11-17-4-1-2-5-19(17)25/h1-10,13,20H,11-12,14-15H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHJZSUBPJZPCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)CC3=CC=C(C=C3)Cl)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
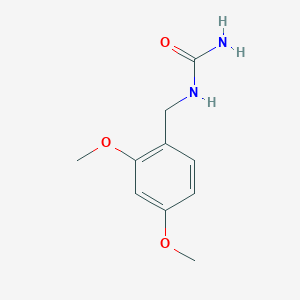

![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2976936.png)
![7-Methoxy-2-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2976937.png)
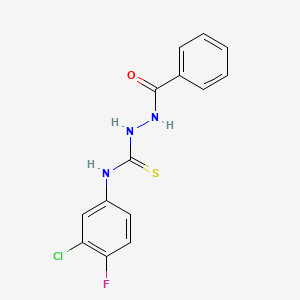

![N-(5-fluoro-2-methylphenyl)-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B2976945.png)

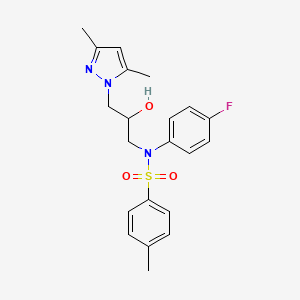
![N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-N-(2-methylphenyl)-2-phenylacetamide](/img/structure/B2976952.png)
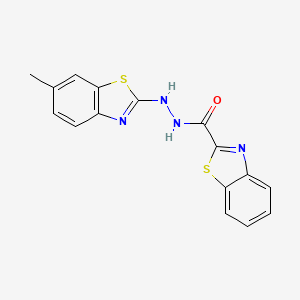

![1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-4-phenylbutane-1,4-dione](/img/structure/B2976955.png)

